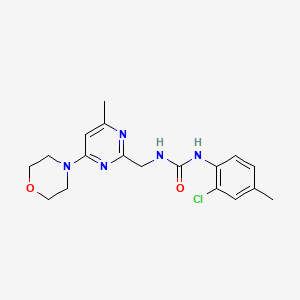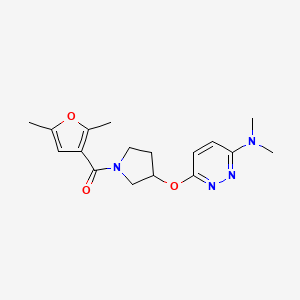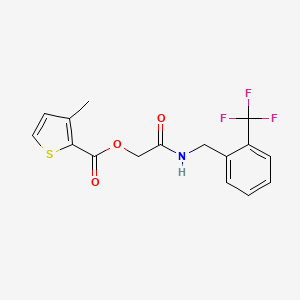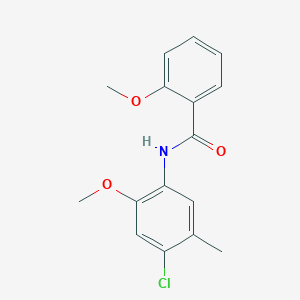
1-(2-Chloro-4-methylphenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-methylphenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea, also known as CMU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMU belongs to the class of urea derivatives and has been found to possess various pharmacological properties.
Applications De Recherche Scientifique
Cytokinin Activity
Research has explored the cytokinin activity of urea derivatives, including compounds similar to 1-(2-Chloro-4-methylphenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea. Cytokinins are plant hormones that promote cell division and growth. For instance, N-phenyl-N′-(2-chloro-4-pyridyl)urea derivatives have been synthesized and tested for their cytokinin activity in tobacco callus bioassays (Takahashi, Shudo, Okamoto, Yamada, & Isogai, 1978).
Antioxidant Activity
Some urea derivatives, including those structurally related to the specified compound, have been evaluated for their antioxidant properties. For example, derivatives formed by reactions involving urea have been screened for antioxidant activity, showcasing the potential of urea-based compounds in this field (George, Sabitha, Kumar, & Ravi, 2010).
Anti-Cancer Activity
Urea derivatives have also been explored for their potential in cancer treatment. Research has been conducted on compounds like 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, showing potent activity against human chronic myeloid leukemia cell lines (Li, Chu, Fan, Zhang, Yao, Ning, Wang, Sun, Zhao, & Wen, 2019).
Corrosion Inhibition
Urea-derived Mannich bases have been investigated for their role in corrosion inhibition. These compounds, including ones similar to the compound , show potential in preventing corrosion on metal surfaces in acidic environments (Jeeva, Prabhu, Boobalan, & Rajesh, 2015).
PET Imaging Agent in Parkinson's Disease
Urea derivatives have been synthesized as potential PET imaging agents for diseases like Parkinson's. For instance, derivatives like (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone have been developed for imaging LRRK2 enzyme in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
Antimicrobial Activity
The antimicrobial potential of urea derivatives, including those structurally related to the specified compound, has been studied. For instance, synthesis and evaluation of antibacterial and antifungal activities have been conducted on various urea derivatives (Patel & Patel, 2017).
Soil Degradation and Herbicide Effects
Research has also focused on the degradation and side effects of urea derivatives, such as sulfonylurea herbicides, in soil. This includes examining the environmental impact and degradation pathways of these compounds in agricultural settings (Sharma, Banerjee, & Choudhury, 2012).
Propriétés
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2/c1-12-3-4-15(14(19)9-12)22-18(25)20-11-16-21-13(2)10-17(23-16)24-5-7-26-8-6-24/h3-4,9-10H,5-8,11H2,1-2H3,(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNAALXJVBCTKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=NC(=CC(=N2)N3CCOCC3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-methylphenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone](/img/structure/B2416285.png)

![(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2416287.png)


![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2416293.png)
![2-(4-chlorophenyl)-5-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2416294.png)


![4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid](/img/structure/B2416299.png)



![3-Methyl-8-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2416305.png)